1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol
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Overview
Description
1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol is a compound that features a unique combination of a furan ring, an isoxazole ring, and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol typically involves the construction of the isoxazole ring followed by the attachment of the furan and piperidine moieties. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The furan ring can be introduced through a subsequent cyclization reaction, and the piperidine ring is often added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of catalysts, such as copper or ruthenium, to facilitate the cycloaddition reactions . Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole and 3-phenylisoxazole.
Furan Derivatives: Compounds with similar furan rings, such as furan-2-carboxylic acid and 2,5-dimethylfuran.
Piperidine Derivatives: Compounds with similar piperidine rings, such as 4-methylpiperidine and 4-phenylpiperidine.
Uniqueness
1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol is unique due to the combination of its three distinct rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16N2O3/c16-11-3-5-15(6-4-11)9-10-8-13(18-14-10)12-2-1-7-17-12/h1-2,7-8,11,16H,3-6,9H2 |
InChI Key |
IUMPIHDHOYNRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=NOC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
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